CycloSal-d4TMP -

CycloSal-d4TMP

Catalog Number: EVT-1538248
CAS Number:
Molecular Formula: C17H17N2O7P
Molecular Weight: 392.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CycloSal-d4TMP, or dideoxy-2',3'-didehydrothymidine monophosphate, is a nucleotide prodrug designed to enhance the delivery of the active compound d4TMP into cells. This compound is significant in the context of antiviral therapy, particularly against human immunodeficiency virus (HIV). The cycloSal prodrug system utilizes salicylalcohol derivatives to mask the highly polar phosphate group, facilitating cellular uptake and subsequent release of the active nucleotide.

Source

CycloSal-d4TMP is synthesized from dideoxy-2',3'-didehydrothymidine, a nucleoside analog. The synthesis process involves phosphorus chemistry, specifically utilizing phosphorus(III) and phosphorus(V) reagents to create phosphotriester derivatives. These compounds have been evaluated for their biological activity and ability to deliver nucleotides intracellularly.

Classification

CycloSal-d4TMP falls under the category of nucleotide prodrugs. These compounds are designed to overcome the permeability barriers of cell membranes by chemically modifying nucleotides, allowing for improved bioavailability and therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of cycloSal-d4TMP involves several key steps:

  1. Phosphorylation: The initial step typically uses phosphorus(III) reagents such as phosphorus trichloride in a solvent like pyridine or acetonitrile at low temperatures (around -20°C) to introduce the phosphate group.
  2. Formation of Triesters: The resulting phosphotriesters are often obtained as mixtures of diastereomers due to the chiral nature of the phosphorus center.
  3. Diastereoselective Synthesis: Recent advancements focus on achieving diastereomerically pure products through chiral auxiliaries that induce stereoselectivity during synthesis, leading to improved biological activity profiles for specific diastereomers.

Technical Details

The synthesis typically yields triesters in good yields, although separations into pure diastereomers can be challenging. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification when necessary. The reaction conditions and choice of solvents significantly influence yield and stereochemistry.

Molecular Structure Analysis

Structure

CycloSal-d4TMP features a unique molecular structure characterized by:

  • A thymidine base, which is essential for its function as a nucleotide.
  • A phosphate group, masked by a cycloSal moiety that enhances lipophilicity.
  • The presence of chiral centers at the phosphorus atom, leading to different diastereomers with distinct properties.

Data

The structural analysis can be supported by techniques such as X-ray crystallography and NMR spectroscopy, which provide insights into the configuration at the phosphorus center and confirm the stereochemical purity of synthesized compounds.

Chemical Reactions Analysis

Reactions

CycloSal-d4TMP undergoes hydrolysis in physiological conditions, releasing d4TMP selectively. This reaction is crucial for its function as a prodrug:

  1. Hydrolysis: In aqueous environments, cycloSal-d4TMP decomposes under mild basic conditions, liberating d4TMP and diols derived from salicyl alcohols.
  2. Antiviral Activity: The released d4TMP exhibits significant antiviral properties against HIV-1 and HIV-2, with variations in activity observed between different diastereomers.

Technical Details

The kinetics of hydrolysis can be influenced by substituents on the salicylalcohol moiety, allowing for optimization of half-lives and release profiles based on chemical modifications.

Mechanism of Action

Process

The mechanism by which cycloSal-d4TMP operates involves:

  1. Cellular Uptake: The lipophilic nature of cycloSal derivatives facilitates their penetration across cell membranes.
  2. Release Mechanism: Once inside the cell, hydrolysis occurs, releasing the active nucleotide d4TMP without requiring enzymatic activation.
  3. Antiviral Functionality: The released d4TMP can then be phosphorylated intracellularly to exert its antiviral effects.

Data

Studies indicate that cycloSal-d4TMP effectively bypasses thymidine kinase requirements for activation in certain cellular contexts, making it a valuable tool in antiviral drug design.

Physical and Chemical Properties Analysis

Physical Properties

CycloSal-d4TMP exhibits enhanced lipophilicity compared to its parent nucleotide due to the cycloSal modification. This property is crucial for its ability to cross lipid membranes efficiently.

Chemical Properties

The compound's stability under various pH conditions has been characterized, showing that it can maintain integrity while also being reactive enough to undergo hydrolysis when required.

Relevant data include:

  • Lipophilicity: CycloSal-d4TMP shows significantly higher lipophilicity than d4TMP itself.
  • Stability Profiles: Variations in substituents affect stability and release rates during hydrolysis.
Applications

Scientific Uses

CycloSal-d4TMP serves multiple roles in scientific research and therapeutic applications:

  1. Antiviral Research: Its effectiveness against HIV highlights its potential as a therapeutic agent in antiviral regimens.
  2. Prodrug Development: It exemplifies innovative strategies in prodrug design aimed at enhancing cellular delivery of polar nucleotides.
  3. Biochemical Studies: The compound is utilized in studies exploring nucleotide metabolism and mechanisms of action against viral infections.
Introduction to CycloSal-d4TMP as a Pronucleotide Delivery System

Historical Development of Pronucleotide Strategies in Antiviral Therapy

The development of nucleoside analogues has revolutionized antiviral therapy, yet their efficacy has been consistently hampered by the critical requirement for intracellular phosphorylation to active triphosphate metabolites. This metabolic activation proves inefficient for many promising nucleoside analogues due to poor substrate recognition by cellular kinases or rapid catabolism. By the 1990s, this limitation had precipitated extensive research into pronucleotide strategies—chemical modifications designed to deliver nucleoside monophosphates (NMPs) directly into cells, thereby bypassing the rate-limiting initial phosphorylation step [1] [7].

Early pronucleotide approaches predominantly relied on enzymatic cleavage mechanisms. Strategies such as the SATE (S-acyl-2-thioethyl) and aryloxy phosphoramidate (ProTide) systems utilized esterase cleavage or intracellular hydrolysis to release the NMP [5]. While successful for some compounds, these approaches faced challenges including enzymatic variability between cell types, potential premature hydrolysis in biological fluids, and the release of potentially toxic promoiety metabolites [3] [5]. The quest for a more predictable and controllable delivery mechanism provided the impetus for developing chemically driven strategies, culminating in the innovative CycloSal (cycloSaligenyl) pronucleotide technology pioneered by Meier and colleagues in the mid-1990s [6] [7]. This approach uniquely exploited selective chemical hydrolysis under physiological conditions for nucleotide release, offering a significant paradigm shift in pronucleotide design.

Table 1: Evolution of Key Pronucleotide Strategies

StrategyRelease MechanismKey AdvantagesKey Limitations
SATEEsterase CleavageImproved cell permeabilityEnzymatic variability, toxic metabolites
ProTide (Phosphoramidate)Esterase/ChemicalBroad applicability, good cell entryComplex metabolism, stereochemical issues
Bis(POC/POM)Esterase CleavageEnhanced oral bioavailabilityExtracellular hydrolysis, instability
CycloSal (e.g., d4TMP)pH-Dependent Chemical HydrolysisPredictable kinetics, no enzyme dependence, tunable stabilityPotential extracellular hydrolysis, efflux

Rationale for CycloSal-d4TMP: Bypassing Thymidine Kinase Limitations

The nucleoside analogue 2',3'-dideoxy-2',3'-didehydrothymidine (d4T, Stavudine) emerged as a potent anti-HIV agent inhibiting viral reverse transcriptase. However, its clinical utility was significantly constrained by its inefficient and variable intracellular phosphorylation, particularly the critical first step catalyzed by thymidine kinase (TK-1). This step is the major bottleneck in the metabolic activation pathway of d4T [1] [7]. Consequently, d4T exhibits variable antiviral efficacy and necessitates higher doses, increasing the risk of side effects like peripheral neuropathy and mitochondrial toxicity.

Administration of d4T monophosphate (d4TMP) directly would theoretically bypass this TK-1 dependency. However, the highly polar, dianionic nature of d4TMP at physiological pH renders it impermeable to cell membranes, preventing its direct use as a drug [1] [6]. This fundamental challenge—the phosphate delivery problem—demanded a solution that could mask the phosphate's charge, facilitate cellular uptake, and subsequently release the active d4TMP intracellularly.

The CycloSal-d4TMP prodrug system was conceived explicitly to overcome the TK-1 limitation of d4T. By covalently masking the d4TMP phosphate group with a modified salicyl alcohol derivative (forming a neutral phosphate triester), the CycloSal prodrug achieves significantly enhanced lipophilicity and thus cellular permeability. Once inside the cell, the unique chemical architecture of the CycloSal moiety undergoes a controlled, pH-dependent hydrolytic cascade, selectively releasing d4TMP and the salicyl alcohol without requiring enzymatic intervention [1] [3] [6]. This mechanism ensures efficient intracellular delivery of d4TMP even in cells deficient in TK-1 activity, directly addressing the core metabolic limitation of the parent nucleoside. Studies demonstrated that CycloSal-d4TMP derivatives retained potent anti-HIV activity in thymidine kinase-deficient CEM/TK- cell lines, where d4T itself was virtually inactive, providing compelling proof-of-concept for this bypass strategy [1] [4].

Structural and Functional Overview of CycloSal-d4TMP

The CycloSal-d4TMP system possesses a distinctive molecular architecture designed for both stability during delivery and controlled intracellular activation. Its core structure consists of a d4T nucleotide where the labile acidic protons of the phosphate group are masked by a salicyl alcohol derivative via a 5-membered 1,3,2-dioxaphosphorin ring (benzodioxaphosphole ring) [3] [6] [7]. This cyclic structure is fundamental to the prodrug's function and name (CycloSal).

  • Structural Components:
  • Nucleoside Component: 2',3'-Dideoxy-2',3'-didehydrothymidine (d4T).
  • Phosphate Group: The bridge between d4T and the salicyl moiety, incorporated into the cyclic structure.
  • Salicyl Alcohol Moiety (Masking Group): A benzene ring fused to the dioxaphosphorin ring. Substituents (R groups) at the 3- and/or 5-positions of this aromatic ring are the primary means of tuning the hydrolytic stability and lipophilicity of the prodrug (e.g., R = H, CH₃, Cl, OCH₃) [1] [2] [6].
  • 1,3,2-Dioxaphosphorin Ring: The central cyclic structure enabling the specific chemical hydrolysis mechanism.

  • Mechanism of Action (Chemical Hydrolysis Cascade):

  • Passive Cellular Uptake: The lipophilic CycloSal-d4TMP triester diffuses readily across the plasma membrane.
  • Initial Hydrolysis (Ring Opening): Within the slightly acidic to neutral intracellular environment, a pH-dependent nucleophilic attack occurs. The phenolic oxygen (ortho to the phosphorus) within the salicyl moiety attacks the phosphorus atom. This intramolecular reaction cleaves the P-O bond linking the phosphate to the salicyl alcohol's alkyl oxygen (not the phenolic oxygen), resulting in ring opening. This step generates a highly reactive, short-lived intermediate ortho-quinone methide (oQM) and releases the phosphate diester (still attached to d4T and the salicyl phenol) [1] [3] [6].
  • Rapid Decomposition (Nucleotide Release): The highly strained and electrophilic oQM intermediate reacts instantaneously with a water molecule. This hydrolysis step produces the corresponding salicylaldehyde derivative and crucially, triggers the spontaneous cleavage of the remaining P-O (phenol) bond. This final step releases the biologically active d4T monophosphate (d4TMP) free within the cell [1] [3] [6].
  • Anabolic Phosphorylation: The delivered d4TMP is subsequently phosphorylated by cellular kinases to d4TDP and finally to the active d4T triphosphate (d4TTP), which inhibits HIV reverse transcriptase.
  • Key Functional Advantages of the CycloSal Design:
  • Chemical Triggering: Release is driven by pH and inherent chemical reactivity (intramolecular nucleophilic attack), independent of variable cellular enzymes, ensuring predictable kinetics [3] [6].
  • Bypasses Pseudorotation: The hydrolysis cascade directly yields the nucleotide monophosphate (d4TMP) in its natural configuration. It avoids the formation of stable phosphate diester intermediates that could undergo pseudorotation, potentially leading to inactive stereoisomers or requiring enzymatic cleavage [6] [7].
  • Tunability: The hydrolysis rate (and thus prodrug stability and activation kinetics) can be finely controlled by introducing electron-donating (e.g., CH₃, OCH₃; increase stability, slow release) or electron-withdrawing (e.g., Cl, NO₂; decrease stability, faster release) substituents on the salicyl aromatic ring [1] [2]. Alkyl groups at the 3- and 5-positions generally enhance stability and antiviral potency, particularly in TK- cells [1].
  • Metabolic Stability: CycloSal-d4TMP triesters are not substrates for phosphatases or esterases before the chemical hydrolysis cascade initiates, protecting the prodrug from premature degradation in plasma or extracellular fluids [1] [3].

  • Generational Refinements:

  • First Generation: Prototype compounds with simple substituents (H, CH₃, Cl etc.) on the salicyl ring. Proved the concept but faced potential efflux due to lipophilicity [3] [6].
  • Second Generation ("Lock-in" Concept): Addressed potential efflux by incorporating enzyme-cleavable polar/charged groups (e.g., carboxylic acids, phosphates, amino acids) attached via linkers (e.g., -CH₂CH₂-) to the salicyl ring. Intracellular enzymes (esterases, phosphatases) cleave these groups after cellular uptake, generating a highly polar or charged CycloSal intermediate trapped inside the cell. Subsequent slower chemical hydrolysis then releases d4TMP intracellularly [3] [6]. Examples include CycloSal-d4TMP acid esters and amino acid esters.
  • Third Generation (Enzymatically Triggered Activation): Incorporated enzyme-cleavable lipophilic groups (e.g., acyloxyalkyl esters like diacetoxymethyl, acetoxyvinyl) directly or via linkers. Intracellular esterase cleavage converts these into strong electron-withdrawing groups (e.g., aldehydes) on the salicyl ring. This dramatically accelerates the chemical hydrolysis rate specifically inside the cell, leading to rapid d4TMP release ("enzymatically triggered chemical hydrolysis") [6].
  • Fourth Generation ("High-Loaded" Pronucleotides): Utilized salicyl alcohol-derived polyols (e.g., tetrols, dimers) capable of carrying multiple d4TMP units (e.g., ratio 2:1 nucleotide to masking unit). These compounds demonstrated stepwise release of two d4TMP molecules via the standard CycloSal hydrolysis mechanism and retained activity in TK- cells, offering potential for enhanced delivery efficiency [6].

Table 2: Impact of Salicyl Ring Substituents (R) on CycloSal-d4TMP Properties and Anti-HIV Activity [1] [2] [6]

Substituent (R) Position(s)Electronic EffectHydrolytic StabilityLipophilicityRelative Anti-HIV Potency (CEM/O cells)Relative Anti-HIV Potency (CEM/TK- cells)Notes
5-HReferenceModerateModerate++-Prototype compound
3-CH₃Weak Donor↑↑↑ (High)↑↑++++++Optimal stability/TK- activity
3,5-(CH₃)₂Weak Donor↑↑↑↑ (Very High)↑↑↑++++++Very stable, potent in TK-
5-ClWeak Acceptor↓ (Low)++++Faster hydrolysis
5-OCH₃Donor↑↑ (Increased)+++++
5-NO₂Strong Acceptor↓↓↓ (Very Low)++Often too unstable for practical use
"Lock-in" (e.g., R = CH₂CH₂COOR')VariesGenerally High¹Varies (↓ after cleavage)++ to +++++ to +++¹Stability before enzymatic cleavage
Enzyme-Triggered (e.g., R = CH(OCOCH₃)₂)Varies (→ Strong Acceptor)High¹ → Very Low²↑↑↑ (→ ↑)++++++¹Before esterase cleavage, ²After cleavage

The structural ingenuity of CycloSal-d4TMP lies in its fusion of a chemically triggered, enzyme-independent delivery mechanism with remarkable tunability. By strategically modifying the salicyl moiety and developing advanced "lock-in" and enzyme-triggered generations, the CycloSal technology overcomes the fundamental limitations of d4T phosphorylation and provides a versatile platform for efficient intracellular nucleotide delivery, validated by significantly enhanced antiviral activity profiles, particularly in kinase-deficient scenarios [1] [2] [3].

Properties

Product Name

CycloSal-d4TMP

IUPAC Name

5-methyl-1-[(2R,5S)-5-[(2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Molecular Formula

C17H17N2O7P

Molecular Weight

392.3 g/mol

InChI

InChI=1S/C17H17N2O7P/c1-11-8-19(17(21)18-16(11)20)15-7-6-13(25-15)10-24-27(22)23-9-12-4-2-3-5-14(12)26-27/h2-8,13,15H,9-10H2,1H3,(H,18,20,21)/t13-,15+,27?/m0/s1

InChI Key

NEUXRWCLDPVEMR-OHDXJBIGSA-N

Synonyms

cycloSal-d4TMP
Cyclosaligenyl-2',3'-didehydro-2',3'-dideoxythymidine monophosphate

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=CC=CC=C4O3

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.